molecular formula C8H5BrF2O2 B2778209 5-(Bromomethyl)-2,2-difluorobenzo[d][1,3]dioxole CAS No. 68119-30-2

5-(Bromomethyl)-2,2-difluorobenzo[d][1,3]dioxole

Cat. No. B2778209
CAS RN: 68119-30-2
M. Wt: 251.027
InChI Key: AJSFRSHQRVBBKB-UHFFFAOYSA-N
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Patent
US09242970B2

Procedure details

A solution of (2,2-difluorobenzo[d][1,3]dioxol-5-yl)methanol (120 mg; 0.63 mmol) in anh. DCM (5 ml) was treated at rt with CBr4 (211 mg; 0.63 mmol), and with PPh3 (167 mg; 0.63 mmol). The resulting mixture was further stirred at rt, under nitrogen, for 17 h. Concentration to dryness under reduced pressure, and subsequent purification by FC (DCM) afforded 5-(bromomethyl)-2,2-difluorobenzo[d][1,3]dioxole as a pale yellow oil which was directly used for the next reaction.
Quantity
120 mg
Type
reactant
Reaction Step One
Name
Quantity
211 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
167 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1([F:13])[O:6][C:5]2[CH:7]=[CH:8][C:9]([CH2:11]O)=[CH:10][C:4]=2[O:3]1.C(Br)(Br)(Br)[Br:15].C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>C(Cl)Cl>[Br:15][CH2:11][C:9]1[CH:8]=[CH:7][C:5]2[O:6][C:2]([F:13])([F:1])[O:3][C:4]=2[CH:10]=1

Inputs

Step One
Name
Quantity
120 mg
Type
reactant
Smiles
FC1(OC2=C(O1)C=CC(=C2)CO)F
Name
Quantity
211 mg
Type
reactant
Smiles
C(Br)(Br)(Br)Br
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
167 mg
Type
reactant
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was further stirred at rt, under nitrogen, for 17 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Concentration to dryness
CUSTOM
Type
CUSTOM
Details
under reduced pressure, and subsequent purification by FC (DCM)

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
BrCC1=CC2=C(OC(O2)(F)F)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.